3-Hydroxypentanedinitrile

Description

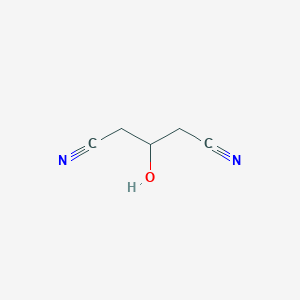

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxypentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-1-5(8)2-4-7/h5,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFITULDMUZCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326982 | |

| Record name | 3-Hydroxypentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13880-89-2 | |

| Record name | 3-Hydroxypentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13880-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxypentanedinitrile and Its Derivatives

Chemo-Enzymatic Synthesis of Chiral 3-Hydroxypentanenitrile (B3047255)

Chemo-enzymatic approaches combine the selectivity of biocatalysts with traditional chemical transformations to create efficient and stereoselective synthetic routes. These methods are particularly advantageous for the production of enantiomerically pure compounds.

Enantioselective Enzymatic Reduction of 3-Oxopentanenitrile (B1588766) utilizing Ketoreductases

The enantioselective reduction of a prochiral ketone is a common strategy for establishing a chiral center. In the synthesis of chiral 3-hydroxypentanenitrile, ketoreductases (KREDs) have demonstrated high efficiency and stereoselectivity.

The enzymatic reduction of 3-oxopentanenitrile to (R)-3-hydroxypentanenitrile has been successfully achieved using various ketoreductases. For instance, reductase S1 has been employed for this conversion. rsc.orgnih.govacs.org A notable advancement in this area is the use of a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans, which exhibits high enantioselectivity in the reduction of 3-oxopentanenitrile to (R)-3-hydroxypentanenitrile. scispace.com The gene for this enzyme has been cloned and expressed in Escherichia coli. To address the need for the nicotinamide (B372718) cofactor (NADPH), a coenzyme regeneration system is often employed. Co-expression of the AdKR with a glucose dehydrogenase (GDH) allows for the continuous regeneration of NADPH, leading to the synthesis of (R)-3-hydroxypentanenitrile with an enantiomeric excess (e.e.) of over 99%. scispace.com

Table 1: Enzymatic Reduction of 3-Oxopentanenitrile

| Enzyme | Product | Enantiomeric Excess (e.e.) | Cofactor Regeneration |

| Reductase S1 | (R)-3-Hydroxypentanenitrile | 81.5% | Not specified |

| Acetoacetyl-CoA reductase (AdKR) | (R)-3-Hydroxypentanenitrile | >99% | Glucose Dehydrogenase (GDH) |

Lipase-Catalyzed Enantioselective Hydrolysis for Optical Purity Enhancement

While enzymatic reduction can provide high enantioselectivity, further enhancement of the optical purity can be achieved through a subsequent kinetic resolution step. Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis of esters.

A highly effective chemo-enzymatic procedure involves an initial enzymatic reduction of 3-oxopentanenitrile to obtain (R)-3-hydroxypentanenitrile with a good, but not perfect, enantiomeric excess of 81.5%. rsc.orgnih.govacs.org This product is then chemically converted to its corresponding n-butyrate ester, (R)-1-(cyanomethyl) propyl n-butyrate. The subsequent step utilizes a lipase (B570770) to selectively hydrolyze one of the enantiomers of the racemic ester. This lipase-catalyzed enantioselective hydrolysis results in the desired (R)-3-hydroxypentanenitrile with an exceptionally high enantiomeric excess of over 99%. rsc.orgnih.govacs.org

Substrate Scope and Limitations in Enzymatic Transformations

A significant limitation in the industrial application of enzymes is their often-narrow substrate scope and potentially low catalytic activity towards non-natural substrates. researchgate.net The efficiency of ketoreductases can be influenced by the structure of the ketone substrate. Similarly, the activity and selectivity of lipases are dependent on the structure of the ester.

For ketoreductases, bulky substituents on the ketone can hinder binding to the active site, leading to lower reaction rates or reduced enantioselectivity. nih.gov However, protein engineering techniques, such as site-directed mutagenesis, can be employed to modify the enzyme's active site, thereby broadening its substrate scope. researchgate.net For instance, mutations at the entrance of the substrate access tunnel have been shown to increase the activity of nitrile hydratases towards bulkier nitrile substrates. nih.gov

Lipase-catalyzed hydrolysis is also sensitive to the substrate's structure. The chain length and branching of both the acyl and alcohol portions of the ester can significantly impact the rate and enantioselectivity of the hydrolysis. nih.gov

Optimization of Enzymatic Reaction Conditions for Industrial Application

For an enzymatic process to be viable on an industrial scale, optimization of the reaction conditions is crucial. Key parameters that are typically optimized include temperature, pH, substrate loading, and enzyme concentration.

Protein engineering and directed evolution are powerful tools for improving enzyme properties such as thermostability, activity, and selectivity. acs.org For ketoreductase-catalyzed reactions, an efficient cofactor regeneration system is essential for economic viability. nih.gov The use of whole-cell biocatalysts co-expressing the ketoreductase and a dehydrogenase for cofactor regeneration can simplify the process and reduce costs. scispace.comrsc.org

In lipase-catalyzed hydrolysis, the choice of solvent, or the use of a biphasic system, can significantly influence the reaction outcome. nih.gov Response surface methodology is a statistical approach that can be used to systematically optimize multiple reaction parameters simultaneously to achieve the desired conversion and enantioselectivity. nih.gov

Chemical Synthesis Routes to 3-Hydroxypentanedinitrile

While enzymatic methods offer high selectivity, classical chemical synthesis remains a valuable approach for the preparation of this compound and its derivatives.

Aldol-Type Condensation Reactions for Substituted Hydroxypentanenitriles

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be used to synthesize β-hydroxy carbonyl compounds. libretexts.org An aldol-type condensation involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.com This methodology can be adapted to synthesize substituted hydroxypentanenitriles.

In a typical aldol condensation, a base is used to deprotonate the α-carbon of a carbonyl compound, generating a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of another molecule to form a β-hydroxy carbonyl compound. organic-chemistry.org To synthesize a substituted hydroxypentanenitrile, a nitrile-containing enolate or a carbonyl compound with a nitrile group could be employed. For example, the reaction of the enolate of a nitrile with an aldehyde or ketone would yield a β-hydroxynitrile. The reaction conditions, such as the choice of base and solvent, can be controlled to favor the desired product and stereoisomer. wpmucdn.com

Non-Chelation Controlled Reduction Methods

Non-chelation controlled methods are primarily employed to reduce a ketone precursor, 3-oxopentanenitrile (KPN), to form this compound. Enzymatic reduction is a prominent example of this approach, offering high stereoselectivity without the need for metal chelating agents.

An efficient enzymatic process for synthesizing (R)-3-hydroxypentanedinitrile (HPN) with an enantiomeric excess greater than 99% has been developed using a novel acetoacetyl-CoA reductase (AdKR) from the bacterium Achromobacter denitrificans. epa.gov This biocatalytic method demonstrates high enantioselectivity in the reduction of KPN to (R)-HPN. epa.gov The gene for this enzyme was successfully cloned and expressed in E. coli, which was then coexpressed with glucose dehydrogenase (GDH) to regenerate the necessary coenzyme, facilitating a highly efficient synthesis. epa.gov

| Enzyme Source | Precursor | Product | Enantiomeric Excess (e.e.) |

| Achromobacter denitrificans (AdKR) | 3-Oxopentanenitrile (KPN) | (R)-3-Hydroxypentanenitrile | >99% epa.gov |

This biotechnological approach provides a scalable and environmentally benign alternative to traditional chemical reductions for producing optically active 3-hydroxypentanenitrile. google.com

Nucleophilic Attack of Cyanide on Epoxide Ring Systems

The synthesis of β-hydroxy nitriles, including this compound, can be achieved through the ring-opening of epoxides by a cyanide nucleophile. researchgate.net This reaction involves a nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring, leading to the formation of a β-cyanohydrin. researchgate.net

The regioselectivity of the attack is a key consideration. In the absence of a catalyst or under basic conditions, the cyanide ion typically attacks the least sterically hindered carbon atom of the epoxide. researchgate.netyoutube.com Simple alkyl epoxides react readily with cyanide at the more accessible carbon atom. youtube.com However, the use of Lewis acid catalysts can activate the epoxide, allowing for reactions with more sterically demanding substrates and sometimes altering the regioselectivity. researchgate.net

For instance, the reaction can be performed using reagents like acetone (B3395972) cyanohydrin with triethylamine (B128534) or trimethylsilyl (B98337) cyanide with a potassium cyanide/18-crown-6 complex to open the epoxide ring regiospecifically. researchgate.net

General Reaction Scheme:

Epoxide + CN⁻ → β-Hydroxy nitrile researchgate.net

This method is valuable because the resulting β-hydroxy nitriles are versatile intermediates for a wide range of chemical transformations. youtube.com

Stereoselective Synthesis of Advanced 3-Hydroxypentanenitrile Analogues

Achieving high stereoselectivity is critical for the synthesis of advanced analogues of 3-hydroxypentanenitrile, particularly for pharmaceutical applications. Enzymatic methods have proven to be highly effective in this regard.

The asymmetric reduction of 3-oxopentanenitrile using enzymes can produce optically active 3-hydroxypentanenitrile with high enantiomeric purity. google.com For example, the use of a novel acetoacetyl-CoA reductase from Achromobacter denitrificans yields (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess. epa.gov Further optical purity enhancement can be achieved through subsequent lipase-catalyzed ester hydrolysis. thegoodscentscompany.com These highly enantiopure products are crucial building blocks for more complex chiral molecules. thegoodscentscompany.com

| Method | Substrate | Catalyst/Enzyme | Product | Key Outcome |

| Enzymatic Reduction | 3-Oxopentanenitrile | Acetoacetyl-CoA reductase (AdKR) | (R)-3-Hydroxypentanenitrile | >99% e.e. epa.gov |

| Enzymatic Reduction & Hydrolysis | 3-Oxopentanenitrile | Reductase & Lipase | (R)-3-Hydroxypentanenitrile | Enhanced optical purity thegoodscentscompany.com |

Synthesis of Chiral Intermediates from this compound

Chiral this compound is a valuable starting material for the synthesis of various complex and bioactive molecules. Its functional groups—a hydroxyl and a nitrile—allow for diverse chemical modifications.

Precursors for Bioactive Compounds (e.g., β-GABOB, Carnitine Hydrochloride)

While direct synthesis pathways from this compound are not extensively detailed in the provided search results, its structure as a β-hydroxy nitrile makes it a plausible precursor for molecules like Carnitine. L-Carnitine, or (R)-3-Hydroxy-4-(trimethylammonio)butyrate, is a naturally occurring quaternary amine involved in energy metabolism. tcichemicals.comsigmaaldrich.com The synthesis of carnitine and its derivatives often involves chiral intermediates containing a hydroxyl group, for which this compound could serve as a foundational building block after appropriate chemical transformations of the nitrile and ethyl groups.

Synthesis of Immunosuppressive Inosine (B1671953) 5′-Monophosphate Dehydrogenase Inhibitors

A significant application of (R)-3-hydroxypentanenitrile is its role as a key intermediate in the synthesis of inhibitors for the enzyme inosine 5′-monophosphate dehydrogenase (IMPDH). epa.gov IMPDH is a crucial target for developing immunosuppressive, anticancer, and antiviral agents. nih.govmostwiedzy.plresearchgate.net

The inhibition of IMPDH leads to a reduction in guanine (B1146940) nucleotide pools, which in turn interrupts the synthesis of DNA and RNA. mostwiedzy.plresearchgate.net This mechanism is particularly effective against B and T cells, which rely heavily on the de novo pathway for purine (B94841) synthesis, making IMPDH inhibitors potent immunosuppressive agents. mostwiedzy.pl The chiral nature of (R)-3-hydroxypentanenitrile is essential for the stereospecific requirements of these complex inhibitor molecules. epa.gov

Derivatization for Pharmaceutical and Agrochemical Applications

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. researchgate.net For this compound, both the hydroxyl and nitrile groups can be modified to produce a wide array of derivatives for various applications.

In pharmaceuticals, derivatization is often used to improve a compound's properties, such as volatility for analysis, stability, or to introduce specific functionalities that enhance biological activity. jfda-online.com For example, the hydroxyl group can be esterified or etherified, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open pathways to new classes of compounds. Chemical derivatization can introduce chromophores or fluorophores, enhancing detection in analytical methods like HPLC, or introduce fragments that improve ionization for mass spectrometry. nih.gov This versatility makes this compound a valuable scaffold for developing new drug candidates and agrochemicals.

Advanced Reaction Mechanisms and Selectivity Studies of 3 Hydroxypentanedinitrile

Enzymatic Reaction Mechanisms

The enzymatic synthesis and transformation of 3-hydroxypentanedinitrile leverage the high selectivity and efficiency of biocatalysts. Enzymes such as ketoreductases, lipases, and nitrilases play crucial roles in producing chiral forms of this compound and its derivatives, which are valuable as building blocks in organic synthesis.

The asymmetric reduction of 3-oxopentanenitrile (B1588766) to this compound is a key reaction catalyzed by ketoreductases (KREDs). nih.govfrontiersin.org These enzymes are widely used in industrial processes for the synthesis of chiral alcohols due to their high stereoselectivity. nih.govrsc.org The mechanism involves the transfer of a hydride ion from a cofactor, typically NADPH, to the carbonyl carbon of the ketone substrate. google.comyu.edu

The active site of a ketoreductase contains a catalytic triad (B1167595), often composed of serine, tyrosine, and lysine (B10760008) residues, which facilitates the reduction. The reaction proceeds through an ordered sequential mechanism where the NADPH cofactor binds first, followed by the ketone substrate. yu.edu The tyrosine residue acts as a general acid, protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the stereospecific transfer of a hydride from the C4 position of the nicotinamide (B372718) ring of NADPH to the si- or re-face of the carbonyl carbon, leading to the formation of a chiral alcohol. yu.edu The stereochemical outcome is determined by the specific orientation of the substrate within the enzyme's active site. After the reduction, the alcohol product is released, followed by the oxidized cofactor (NADP+). A cofactor regeneration system, such as the use of glucose dehydrogenase (GDH), is often employed to convert NADP+ back to NADPH, making the process more cost-effective for industrial applications. google.com

| Enzyme Class | Substrate | Product | Cofactor | Key Mechanistic Feature |

| Ketoreductase (KRED) | 3-Oxopentanenitrile | (R)- or (S)-3-Hydroxypentanedinitrile | NADPH | Stereospecific hydride transfer |

Lipases are versatile enzymes that catalyze the hydrolysis of esters. In the context of this compound, lipases can be employed in the kinetic resolution of racemic esters of this alcohol. This process relies on the enzyme's ability to selectively hydrolyze one enantiomer of the ester at a much faster rate than the other, resulting in a mixture of an enantioenriched alcohol and the unreacted ester. nih.govresearchgate.netmdpi.com

The stereoselectivity of lipase-catalyzed hydrolysis is influenced by the structure of the substrate, particularly the nature of the acyl group and the alcohol moiety. nih.govresearchgate.net The active site of a lipase (B570770) typically contains a catalytic triad of serine, histidine, and aspartate or glutamate. The mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate and releases the alcohol. The acyl-enzyme is subsequently hydrolyzed by water to regenerate the free enzyme and release the carboxylic acid. The enantioselectivity arises from the differential fit of the two enantiomers of the substrate in the enzyme's active site, leading to different rates of reaction. nih.gov

Factors such as the solvent, temperature, and pH can also impact the activity and selectivity of the lipase. nih.govku.edu For instance, lipases from different microbial sources, such as Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL), exhibit different substrate specificities and enantioselectivities. researchgate.net

| Lipase Source | Substrate Example | Products of Kinetic Resolution | Key Factor in Selectivity |

| Candida antarctica Lipase B (CALB) | Racemic 3-acetoxypentanedinitrile | (R)-3-Hydroxypentanedinitrile and (S)-3-acetoxypentanedinitrile | Enantiomeric preference of the active site |

| Pseudomonas cepacia Lipase (PCL) | Racemic 3-acetoxypentanedinitrile | (S)-3-Hydroxypentanedinitrile and (R)-3-acetoxypentanedinitrile | Substrate structure and enzyme source |

Nitrilase enzymes catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. nih.govwikipedia.orgnih.gov These enzymes are part of the nitrilase superfamily, which also includes nitrile hydratases that convert nitriles to amides. wikipedia.org Nitrilases are attractive for "green chemistry" applications as they operate under mild conditions and can exhibit high selectivity, avoiding the use of harsh acidic or basic conditions often required for chemical hydrolysis. nih.gov

When this compound is a substrate for a nitrilase, one or both of the nitrile groups can be hydrolyzed to carboxylic acid groups. The regioselectivity of this transformation would depend on the specific nitrilase used. The mechanism of nitrilase catalysis involves a catalytic triad of cysteine, glutamate, and lysine. acsgcipr.org The cysteine thiol group acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form a thioimidate intermediate. This intermediate is then hydrolyzed by water to form a tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid and ammonia, regenerating the enzyme's active site. acsgcipr.org

The substrate specificity of nitrilases varies widely, with different enzymes classified as aliphatic, aromatic, or arylacetonitrilases. nih.gov A suitable nitrilase for this compound would likely be an aliphatic nitrilase. The transformation of the dinitrile to a dicarboxylic acid or a cyano-carboxylic acid can provide access to a range of valuable chemical intermediates. mdpi.com

| Enzyme | Functional Group Transformed | Product Functional Group | Key Mechanistic Step |

| Nitrilase | Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Nucleophilic attack by cysteine thiol |

The enzymatic transformations of this compound and its precursors provide efficient routes to valuable chiral building blocks. nih.govtcichemicals.comresearchgate.net The enantiomerically pure forms of this compound, obtained through ketoreductase-catalyzed asymmetric synthesis or lipase-catalyzed kinetic resolution, are versatile intermediates. The presence of both hydroxyl and nitrile functional groups allows for a variety of subsequent chemical modifications.

The development of novel biocatalysts through techniques like directed evolution allows for the fine-tuning of enzyme properties such as substrate specificity, activity, and stereoselectivity to meet the demands of specific synthetic routes. nih.gov This approach expands the toolbox of biocatalysts available for the synthesis of complex chiral molecules from simple precursors.

| Biocatalytic Method | Starting Material | Key Chiral Intermediate | Potential Chiral Building Blocks |

| Asymmetric Reduction | 3-Oxopentanenitrile | (R)- or (S)-3-Hydroxypentanedinitrile | Chiral diols, amino alcohols, lactones |

| Kinetic Resolution | Racemic this compound ester | Enantioenriched this compound | Chiral carboxylic acids, amides |

Chemical Reaction Pathways

The chemical reactivity of this compound is dictated by its two main functional groups: the hydroxyl group and the two nitrile groups.

The hydroxyl group (-OH) can act as a nucleophile. The lone pairs of electrons on the oxygen atom can attack electrophilic centers. For instance, the hydroxyl group can react with acyl chlorides or anhydrides to form esters, or with alkyl halides to form ethers. The reactivity of the hydroxyl group can be enhanced by deprotonation with a base to form a more nucleophilic alkoxide.

The nitrile groups (-C≡N) have a different reactivity profile. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. For example, Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis. The nitrogen atom of the nitrile group has a lone pair of electrons, but it is not strongly nucleophilic. However, the nitrile group as a whole can participate in reactions such as cycloadditions.

Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. The presence of both nucleophilic (hydroxyl) and electrophilic (nitrile carbon) centers within the same molecule allows for the possibility of intramolecular reactions to form cyclic structures under appropriate conditions. The relative reactivity of these functional groups can be controlled by the choice of reagents and reaction conditions, allowing for selective transformations. rsc.orgresearchgate.net

| Functional Group | Nature | Common Reactions |

| Hydroxyl (-OH) | Nucleophilic | Esterification, Etherification |

| Nitrile (-C≡N) | Electrophilic carbon | Nucleophilic addition (e.g., Grignard), Hydrolysis, Reduction |

Stereocontrol in Carbon-Carbon Bond Forming Reactions Involving this compound

Stereocontrol in carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with precise three-dimensional architectures. For a substrate like this compound, which possesses a chiral center at the carbon bearing the hydroxyl group, achieving high levels of stereoselectivity in C-C bond forming reactions is crucial for the synthesis of enantiomerically pure target molecules.

The reactivity of this compound would be influenced by its existing stereocenter. Reactions such as aldol (B89426) additions, alkylations of enolates derived from one of the nitrile groups, or Michael additions could theoretically be controlled to favor the formation of one diastereomer over another. The hydroxyl group could act as a directing group, coordinating to reagents and influencing the facial selectivity of an incoming nucleophile or electrophile.

Key strategies for stereocontrol applicable to this compound would include:

Substrate Control: The inherent chirality of this compound can influence the stereochemical outcome of a reaction, a phenomenon known as substrate-controlled diastereoselectivity. The relative orientation of the hydroxyl and nitrile groups would create a sterically and electronically biased environment.

Reagent Control: The use of chiral auxiliaries, catalysts, or reagents can override the influence of the substrate's stereocenter to favor the formation of a specific stereoisomer.

Chelation Control: Metal-ion chelation between the hydroxyl group and a nitrile nitrogen could lock the conformation of the molecule, leading to a highly ordered transition state and predictable stereochemical outcomes.

Despite these established principles, specific research detailing stereocontrolled C-C bond forming reactions involving this compound is not prominent in the surveyed scientific literature. Such studies would be valuable for unlocking the potential of this compound as a chiral building block in organic synthesis.

Intramolecular Participation and Intermediate Formation (e.g., Aziridinium (B1262131) Ions)

Intramolecular participation, or neighboring group participation (NGP), can significantly alter the rate and stereochemical outcome of a substitution reaction. In this compound, both the hydroxyl and the nitrile groups have the potential to act as internal nucleophiles.

If the hydroxyl group were converted into a good leaving group (e.g., a tosylate or mesylate), the nitrogen atom of a nearby nitrile group could potentially participate in an intramolecular cyclization. However, the formation of a highly strained three- or four-membered ring through direct attack by the nitrile nitrogen is generally unfavorable.

A more plausible scenario for intramolecular participation involves the nitrogen atom of an amino group, should one of the nitrile functions be reduced. For instance, if the nitrile at C5 were reduced to a primary amine, creating a γ-amino alcohol derivative, this amino group could act as a potent neighboring group. If the hydroxyl group at C3 is subsequently activated as a leaving group, the amine could perform an intramolecular nucleophilic attack to form a five-membered pyrrolidine (B122466) ring.

Alternatively, if a nitrogen-containing functional group were present at the C4 position, its participation in the displacement of an activated hydroxyl group at C3 could proceed through a transient, positively charged three-membered ring known as an aziridinium ion . The formation of this intermediate would have distinct stereochemical consequences, typically resulting in retention of configuration at the reaction center due to a double inversion mechanism.

Detailed mechanistic studies and experimental evidence for such intramolecular participation or the formation of aziridinium ion intermediates specifically from this compound derivatives are not readily found in the existing literature, representing an area for future investigation.

Mitsunobu Reactions and Configuration Inversion

The Mitsunobu reaction is a powerful and widely used method in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters, ethers, and azides. organic-chemistry.orgnrochemistry.comwikipedia.org A hallmark of this reaction is its stereospecificity; it proceeds with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgnih.gov This makes it an invaluable tool for controlling stereochemistry during the synthesis of complex molecules. nih.gov

As a secondary alcohol, this compound is a suitable substrate for the Mitsunobu reaction. The reaction typically involves the alcohol, a nucleophile (often with a pKa less than 13), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The generally accepted mechanism proceeds as follows:

Triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate. nrochemistry.com

This intermediate protonates the nucleophile.

The alcohol's oxygen atom then attacks the activated phosphorus, forming an oxyphosphonium salt, which is an excellent leaving group. nrochemistry.com

The conjugate base of the nucleophile performs an Sₙ2 attack on the carbon atom bearing the oxyphosphonium group, displacing it and leading to the final product with inverted stereochemistry. nrochemistry.comwikipedia.org

| Reactant | Reagents | Expected Product Feature | Key Outcome |

|---|---|---|---|

| (R)-3-Hydroxypentanedinitrile | Benzoic Acid, PPh₃, DEAD | Ester formation | Inversion to (S)-configuration |

| (S)-3-Hydroxypentanedinitrile | Phthalimide, PPh₃, DIAD | Protected amine formation | Inversion to (R)-configuration |

| (R)-3-Hydroxypentanedinitrile | Hydrazoic Acid (HN₃), PPh₃, DEAD | Azide formation | Inversion to (S)-configuration |

While this compound is theoretically an ideal candidate for this transformation, specific examples of its use in Mitsunobu reactions are not documented in the searched scientific reports. Such a study would confirm its utility in stereochemical control and the synthesis of chiral derivatives.

Theoretical and Computational Studies of Reactivity

Molecular Dynamics Simulations of Enzymatic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of enzymatic reactions, MD simulations can provide invaluable insights into enzyme-substrate binding, conformational changes, and the catalytic mechanism at an atomic level. nih.gov

Nitrile-converting enzymes, such as nitrile hydratases (NHases), are of significant industrial interest for their ability to hydrate (B1144303) nitriles to amides. nih.gov Given that this compound contains two nitrile groups, its interaction with and conversion by such enzymes is of potential relevance. MD simulations could be employed to understand how this compound interacts with the active site of an enzyme like NHase.

A typical MD simulation study would involve:

System Setup: Building a computational model of the enzyme-substrate complex solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system, allowing the simulation to evolve over time (typically nanoseconds to microseconds).

Analysis: Examining the trajectory to understand key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and active site residues. This can reveal the preferred binding mode of the substrate. tarjomefa.com

Steered molecular dynamics (SMD), a variant of MD, could be used to simulate the process of the substrate entering or the product leaving the enzyme's active site, helping to identify key residues that create bottlenecks or control stereoselectivity. tarjomefa.com Research on NHases has used these techniques to study the transport of substrates like acrylonitrile. tarjomefa.com A similar approach applied to this compound could elucidate its potential as an enzymatic substrate and guide efforts in enzyme engineering for specific biocatalytic applications.

Quantum Chemical Calculations of Reaction Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating reaction mechanisms. nih.gov These methods allow for the precise calculation of the energies of reactants, products, and, most importantly, the high-energy transition states that connect them. mit.edu The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

For a molecule like this compound, quantum chemical calculations could be used to investigate a wide range of reactions. For example, one could model the mechanism of its dehydration, the energetics of its cyclization, or its reaction with various nucleophiles. By mapping the potential energy surface, computational chemists can identify the lowest energy pathway for a given transformation. nih.gov

A typical computational workflow for transition state analysis includes:

Geometry Optimization: Finding the lowest energy structures for the reactants and products.

Transition State Search: Locating the first-order saddle point on the potential energy surface that corresponds to the transition state structure.

Frequency Calculation: Confirming the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

While these computational methods are well-established, specific quantum chemical studies focused on the reaction transition states of this compound have not been identified in the surveyed literature. Such calculations would provide a deeper, quantitative understanding of its chemical reactivity.

Conformational Analysis and Energy Landscapes

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity. This compound has several rotatable single bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov

The relative energies of different conformers can be plotted to create a potential energy landscape. researcher.life This landscape reveals the energetically preferred shapes of the molecule and the pathways for interconversion between them. For this compound, the key dihedral angles to consider would be around the C2-C3 and C3-C4 bonds. The analysis would reveal the energetic costs of steric interactions (e.g., gauche interactions between the nitrile and hydroxyl groups) and the potential for stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and a nitrile nitrogen.

Methods for Conformational Analysis:

Computational Scans: Systematically rotating specific bonds and calculating the energy at each step to map the energy surface.

Molecular Dynamics: Simulating the molecule's movement at a certain temperature can reveal the conformations it preferentially occupies. nih.gov

Spectroscopic Methods: Experimental techniques like NMR can provide data on coupling constants, which are related to dihedral angles and can be used to infer the dominant conformation in solution.

A thorough conformational analysis of this compound would be fundamental to understanding its reactivity, spectroscopic properties, and how it interacts with other molecules or enzyme active sites. However, a dedicated study on the conformational landscape of this specific molecule is not available in the reviewed scientific literature.

Applications of 3 Hydroxypentanedinitrile in Specialized Chemical Research

Role in Asymmetric Synthesis

Asymmetric synthesis is a critical discipline in modern organic chemistry, focused on the selective production of a single stereoisomer of a chiral molecule. Chiral compounds, such as 3-Hydroxypentanedinitrile, are instrumental in this field, serving as precursors and intermediates in the construction of enantiomerically pure pharmaceuticals and other biologically active molecules.

Asymmetric Reactions with Chiral Auxiliaries.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. While specific examples detailing the use of chiral auxiliaries in the asymmetric synthesis of this compound from a prochiral precursor like 3-oxopentanedinitrile are not extensively documented in publicly available research, the principles of asymmetric aldol (B89426) reactions using chiral auxiliaries, such as Evans oxazolidinones, are well-established for similar β-hydroxy carbonyl compounds.

In a typical Evans aldol reaction, a chiral oxazolidinone is acylated, and the resulting imide is converted to a boron enolate. This enolate then reacts with an aldehyde to form a β-hydroxy product with high diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters. After the reaction, the auxiliary can be cleaved and recovered for reuse. It is conceivable that a similar strategy could be applied to the synthesis of this compound derivatives, where a chiral auxiliary attached to a two-carbon nucleophile would react with a suitable three-carbon electrophile containing a nitrile group, or vice versa, to establish the chiral center at the C3 position with high stereocontrol.

Enantioselective Access to Complex Organic Scaffolds.

Chiral β-hydroxynitriles are recognized as versatile building blocks for the enantioselective synthesis of more complex organic molecules. The hydroxyl and nitrile functionalities can be selectively transformed into a variety of other functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized, protected, or used as a nucleophile.

This functional group versatility allows for the elongation and elaboration of the carbon skeleton, making chiral 3-hydroxypentanenitrile (B3047255) a potential precursor for a range of complex organic scaffolds. While specific examples of the total synthesis of complex natural products starting directly from this compound are not prominent in the literature, the general utility of chiral β-hydroxynitriles in constructing key fragments of larger molecules is a common strategy in organic synthesis. These chiral building blocks provide a straightforward way to introduce stereocenters that are retained throughout a synthetic sequence, ultimately leading to the enantioselective synthesis of intricate molecular architectures.

Synthesis of Optically Pure Stereoisomers for Pharmaceutical Targets.

The production of optically pure stereoisomers is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral intermediates are therefore highly sought after for the synthesis of single-enantiomer drugs.

A chemo-enzymatic approach has been successfully employed for the synthesis of (R)-3-hydroxypentanenitrile with very high enantiomeric excess. This process highlights the potential of this compound as a chiral building block for pharmaceutical targets. The synthesis begins with the enzymatic reduction of 3-oxopentanenitrile (B1588766), which yields (R)-3-hydroxypentanenitrile with a good initial enantiomeric excess. To further enhance the optical purity, the product is chemically converted to its n-butyrate ester. Subsequent lipase-catalyzed enantioselective hydrolysis of this ester selectively hydrolyzes the (R)-enantiomer, allowing for the isolation of (R)-3-hydroxypentanenitrile with an enantiomeric excess greater than 99%.

This highly enantiopure compound can then serve as a versatile chiral precursor in the synthesis of more complex pharmaceutical ingredients, where the stereochemistry at the hydroxyl-bearing carbon is crucial for biological activity.

Biocatalytic Applications and Metabolic Engineering

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility. Metabolic engineering, the targeted modification of an organism's metabolic pathways, can be used to improve the efficiency and yield of biocatalytic processes.

Biocatalytic Production of Pharmaceutical Intermediates.

Enzymes are increasingly used for the production of chiral pharmaceutical intermediates. A notable example is the efficient preparation of (R)-3-hydroxypentanenitrile, a valuable chiral building block. This biocatalytic process utilizes a reductase enzyme for the enantioselective reduction of the prochiral ketone, 3-oxopentanenitrile.

The enzymatic reduction yields (R)-3-hydroxypentanenitrile with a significant level of enantiomeric excess. To achieve the high optical purity often required for pharmaceutical applications, a second enzymatic step is employed. This demonstrates a powerful combination of biocatalysis and chemical synthesis to produce high-value chiral intermediates.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Reductase S1 | 3-Oxopentanenitrile | (R)-3-Hydroxypentanenitrile | 81.5% |

| Lipase (B570770) (from Candida antarctica) | (R,S)-1-(cyanomethyl)propyl n-butyrate | (R)-3-Hydroxypentanenitrile | >99% |

Data sourced from a study on the efficient preparation of (R)-3-hydroxypentanenitrile.

Enzymatic Biotransformations for Novel Products.

Enzymatic biotransformations can be used to create novel products from existing chemical entities. In the case of this compound, a lipase-catalyzed enantioselective hydrolysis of its n-butyrate ester serves as a key step in enhancing its optical purity.

Following the initial enzymatic reduction of 3-oxopentanenitrile to a mixture of enantiomers of 3-hydroxypentanenitrile, the racemate is chemically acylated to form (R,S)-1-(cyanomethyl)propyl n-butyrate. A lipase is then used to selectively hydrolyze the ester of the (R)-enantiomer back to the alcohol, (R)-3-hydroxypentanenitrile. This kinetic resolution process allows for the separation of the enantiomers, resulting in the desired (R)-alcohol with an exceptionally high enantiomeric excess. This enzymatic transformation is crucial for obtaining the optically pure product, which would be challenging to achieve through conventional chemical methods.

| Reaction Step | Reactant | Enzyme | Product | Outcome |

| Enzymatic Reduction | 3-Oxopentanenitrile | Reductase S1 | (R)-3-Hydroxypentanenitrile | 81.5% ee |

| Chemical Acylation | (R,S)-3-Hydroxypentanenitrile | - | (R,S)-1-(cyanomethyl)propyl n-butyrate | - |

| Enzymatic Hydrolysis | (R,S)-1-(cyanomethyl)propyl n-butyrate | Lipase | (R)-3-Hydroxypentanenitrile | >99% ee |

This table illustrates the chemo-enzymatic pathway to optically pure (R)-3-hydroxypentanenitrile.

Metabolic Pathways and Cellular Effects in Engineered Organisms

Metabolic engineering involves the targeted modification of cellular chemistry to produce specific substances. lbl.gov While the direct biosynthesis of this compound in engineered organisms is not extensively documented, the principles of creating novel production pathways are well-established, particularly for related hydroxy acids like 3-hydroxypropionic acid (3-HP). nih.govrsc.orgmdpi.com

The construction of artificial biosynthetic pathways often involves combining enzymes from different organisms. aiche.org For instance, producing 3-HP in Escherichia coli or Saccharomyces cerevisiae has been achieved by introducing genes for enzymes like malonyl-CoA reductase and synthetase from various bacterial species. rsc.org A key challenge in these engineered pathways is the accumulation of toxic intermediates, such as 3-hydroxypropionaldehyde (3-HPA) in the 3-HP pathway, which can inhibit cell growth and reduce final product yield. nih.gov Overcoming this requires careful balancing of the metabolic flux and enhancing the activity of specific enzymes, such as aldehyde dehydrogenases, to efficiently convert the toxic intermediate to the desired product. nih.gov

The creation of a pathway for this compound would likely face similar hurdles, requiring the identification and optimization of enzymes capable of synthesizing and modifying dinitrile compounds without causing cellular toxicity. Biocatalytic approaches using enzymes offer a promising alternative to chemical synthesis for producing nitriles under milder conditions. nih.gov

Investigation in Environmental and Agricultural Chemistry

In the context of environmental and agricultural science, this compound is primarily understood as a derivative of compounds found in certain animal feeds, particularly rapeseed meal.

Rapeseed meal, a common protein source in animal feed, contains secondary plant metabolites called glucosinolates. researchgate.net These compounds are relatively stable and non-toxic on their own but can be hydrolyzed into various breakdown products in the digestive tract. researchgate.net This process is initiated by the enzyme myrosinase, which is released when plant tissues are damaged, such as during chewing.

The composition of these degradation products is highly dependent on factors like pH and the presence of cofactors. researchgate.net The primary glucosinolate that leads to the formation of this compound is progoitrin (B1231004). Under neutral conditions, progoitrin typically degrades into a compound called goitrin. However, under the acidic conditions of the stomach, its degradation favors the formation of nitriles. researchgate.net These nitriles, including this compound, are considered anti-nutritional factors as they can negatively impact animal health and nutrient utilization. researchgate.net

Table 1: Glucosinolate Degradation Products in Animal Digestion

| Glucosinolate Precursor | Condition | Primary Degradation Products |

|---|---|---|

| Progoitrin | Neutral pH | Goitrin |

| Progoitrin | Acidic pH | Nitriles (e.g., this compound) |

| Other Aliphatic Glucosinolates | Varies | Isothiocyanates, Thiocyanates |

Given the anti-nutritional effects of glucosinolate degradation products, various detoxification strategies have been developed to improve the quality and safety of rapeseed meal for animal feed. researchgate.net The primary goal is to either remove the precursor glucosinolates or prevent their breakdown into toxic compounds like nitriles and isothiocyanates. researchgate.netnih.gov

Common detoxification methods include:

Physical Treatment: Heat-based methods like autoclaving, extrusion, or microwave irradiation are used to denature and inactivate the myrosinase enzyme. This prevents the hydrolysis of glucosinolates, leaving them in their intact, non-toxic form. nih.gov

Chemical Treatment: The use of chemical additives during processing can aid in detoxification. For example, treatment with ammonia, acids, or certain salts can effectively reduce the levels of glucosinolates and their harmful breakdown products. capes.gov.brgoogle.com One study noted that gamma radiation could reduce nitrile content by over 44%. dsau.dp.ua

Biological Treatment: This approach uses microbial fermentation with specific strains of fungi, yeast, or bacteria to enzymatically decompose glucosinolates. dsau.dp.ua This method is considered efficient and environmentally friendly. nih.gov Additionally, specific enzymes like nitrilase can be used to convert nitriles into less harmful carboxylic acids and ammonia. nih.gov

Table 2: Comparison of Rapeseed Meal Detoxification Methods

| Detoxification Method | Mechanism of Action | Key Advantages |

|---|---|---|

| Physical (e.g., Heat) | Inactivates myrosinase enzyme. | Prevents formation of toxic breakdown products. |

| Chemical (e.g., Ammonia) | Degrades glucosinolates and nitriles. | High detoxification rate. google.com |

| Biological (e.g., Fermentation) | Microbial enzymes decompose glucosinolates. | Environmentally friendly, can improve nutritional profile. nih.govdsau.dp.ua |

Hydroxynitrile lyases (HNLs) are enzymes found in over 3,000 plant species, as well as some bacteria and insects. johnterahsmiley.comnih.gov Their primary natural function is to participate in cyanogenesis, a plant defense mechanism against herbivores. wikipedia.orgebi.ac.uk

Cyanogenesis is typically a two-step process. First, tissue damage causes a cyanogenic glycoside to be hydrolyzed, releasing a sugar and an α-hydroxynitrile (also known as a cyanohydrin). johnterahsmiley.com In the second step, a hydroxynitrile lyase rapidly catalyzes the cleavage of the cyanohydrin into a corresponding aldehyde or ketone and toxic hydrogen cyanide (HCN). ebi.ac.ukresearchgate.netnih.gov

HNLs can act on a range of aliphatic and aromatic hydroxynitriles. wikipedia.orgmonarchinitiative.org The reaction is reversible, and this property is exploited in biotechnology for the synthesis of specific, enantiomerically pure cyanohydrins, which are valuable intermediates in the pharmaceutical and chemical industries. ebi.ac.ukacs.org The tissue-specific distribution of HNLs can vary; for example, in some plants like cassava and flax, the enzyme is present in the leaves but absent from the roots and stems. nih.govscispace.com

Table 3: Sources and Substrates of Selected Hydroxynitrile Lyases

| Enzyme Source | Scientific Name | Typical Natural Substrate(s) |

|---|---|---|

| Cassava | Manihot esculenta | Acetone (B3395972) cyanohydrin nih.gov |

| Rubber Tree | Hevea brasiliensis | Acetone cyanohydrin wikipedia.orgebi.ac.uk |

| Almond | Prunus amygdalus | Mandelonitrile (B1675950) wikipedia.org |

| Flax | Linum usitatissimum | Acetone cyanohydrin |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and analysis of 3-Hydroxypentanedinitrile from reaction mixtures or for the assessment of its purity.

Gas chromatography (GC) is a powerful technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. This is often achieved through the use of chiral stationary phases within the GC column, which allows for the separation of the R and S enantiomers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation and quantification.

In a typical GC analysis for enantiomeric excess, a derivatization step may be employed to enhance the volatility and thermal stability of this compound, although direct analysis is also possible. The separated enantiomers are detected as they elute from the column, and the area under each peak in the chromatogram is proportional to the amount of that enantiomer present. The enantiomeric excess is then calculated using the areas of the two enantiomer peaks.

Table 1: Illustrative GC Parameters for Enantiomeric Excess Determination of a Chiral Nitrile

| Parameter | Value |

|---|---|

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 2 min), ramp to 200 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of this compound. rsc.orgresearchgate.netnih.gov HPLC offers high resolution and sensitivity, making it suitable for detecting and quantifying impurities even at low levels.

For purity analysis, a reversed-phase HPLC method is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of this compound and any impurities between the stationary and mobile phases. A detector, such as an ultraviolet (UV) detector, is used to monitor the eluent, and the purity is determined by comparing the peak area of the main compound to the total area of all peaks.

Quantification of this compound by HPLC is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. rsc.orgresearchgate.net

Table 2: Representative HPLC Conditions for Purity Analysis and Quantification

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (UV) |

The separation of the enantiomers of this compound is accomplished through the use of chiral stationary phases (CSPs) in both GC and HPLC. nih.goveijppr.com These stationary phases are themselves chiral and interact differently with the R and S enantiomers of the analyte, leading to their separation.

Several types of CSPs are commercially available and can be effective for the resolution of chiral molecules. nih.goveijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.gov Pirkle-type CSPs, which are based on the principle of π-π interactions, hydrogen bonding, and steric hindrance, are another important class. eijppr.comhplc.eu Cyclodextrin-based CSPs are also commonly used, particularly in GC, where the chiral cavities of the cyclodextrin (B1172386) molecules create a chiral environment for separation. nih.goveijppr.com The choice of the appropriate CSP depends on the specific properties of the enantiomers to be separated and often requires empirical screening of different columns and mobile phases. youtube.com

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. nd.eduethernet.edu.etscielo.br Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide information about their electronic environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, reveal the connectivity of the atoms. For instance, the proton on the carbon bearing the hydroxyl group would be expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |

|---|---|---|

| C1 (CN) | - | ~118 |

| C2 (CH₂) | ~2.7 | ~25 |

| C3 (CHOH) | ~4.0 | ~65 |

| C4 (CH₂) | ~2.8 | ~28 |

| C5 (CN) | - | ~117 |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information about this compound through its fragmentation pattern. nih.govnih.gov In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Corresponding Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-17]+ | Loss of •OH |

| [M-26]+ | Loss of •CN |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic methods are fundamental in the initial characterization of this compound, providing essential information about its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netdphen1.com The structure of this compound contains a hydroxyl (-OH) group and two nitrile (-C≡N) groups.

The characteristic IR absorption peaks for this compound are predicted as follows:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is due to intermolecular hydrogen bonding enabled by the hydroxyl group. acs.org

C-H Stretch: Absorption bands corresponding to the stretching of C-H bonds in the saturated alkyl backbone typically appear between 3000 and 2850 cm⁻¹. wikipedia.org

C≡N Stretch: A sharp and intense absorption peak is characteristic of the nitrile functional group, typically appearing in the range of 2260-2220 cm⁻¹. acs.orgwikipedia.org The presence of two nitrile groups in the molecule may influence the intensity of this peak.

Below is a table summarizing the expected IR absorption bands for the primary functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3600 - 3200 | Strong, Broad |

| Nitrile (-C≡N) | Stretching | 2260 - 2220 | Strong, Sharp |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels. nih.gov This technique is most effective for molecules containing chromophores, particularly those with π-electron systems and conjugation. tiaft.orgbiotage.com

The this compound molecule contains nitrile groups, which possess π-bonds, and a hydroxyl group with non-bonding electrons. These can give rise to electronic transitions such as n→π* and π→π*. However, the absence of an extended conjugated system means that these absorptions are likely to occur at shorter wavelengths in the UV region, typically below 200 nm. biotage.com Molecules with isolated double or triple bonds often have absorption maxima that are not detected by standard UV-Vis spectrophotometers. tiaft.org

Advanced Analytical Approaches and Validation

For sensitive and selective quantification, especially in complex mixtures, advanced hyphenated techniques are employed. These methods require rigorous validation to ensure the reliability of the data.

Coupled Techniques (e.g., GC-MS, HPLC-MS)

Coupled or hyphenated techniques, which combine a separation method with a detection method, are essential for the definitive identification and quantification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of this compound, derivatization is often necessary prior to GC-MS analysis. This process replaces the active hydrogen of the hydroxyl group with a less polar functional group (e.g., a trimethylsilyl (B98337) group), increasing the compound's volatility and improving its chromatographic peak shape.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for this compound without the need for derivatization. The compound can be separated from a mixture using a suitable HPLC column (e.g., reversed-phase C18) and mobile phase. nih.govwordpress.com

Following separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight or in tandem MS (MS/MS) mode for selected reaction monitoring (SRM). SRM provides high selectivity and sensitivity by monitoring a specific fragmentation transition of the parent ion to a product ion, which is ideal for quantification in complex samples. nih.gov

Method Validation for Accuracy, Precision, and Range in Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a documented process that establishes the performance characteristics of a procedure. researchgate.networdpress.com The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). wikipedia.orgnih.govmdpi.comchromatographyonline.combiotage.com

The key validation parameters include:

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (spiked samples) and is expressed as the percentage recovery. wikipedia.orgtiaft.org

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). acs.orgwikipedia.orgtiaft.org

Range: This is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity. biotage.com

The table below presents hypothetical yet representative validation data for an HPLC-MS/MS method for the quantification of this compound, based on typical acceptance criteria found in bioanalytical method validation guidelines. researchgate.netsemanticscholar.org

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |

| Intra-day Precision (n=5) | 10 | ≤15% RSD | 7.2% RSD |

| 100 | ≤15% RSD | 4.5% RSD | |

| 800 | ≤15% RSD | 3.1% RSD | |

| Inter-day Precision (n=5, 3 days) | 10 | ≤15% RSD | 9.8% RSD |

| 100 | ≤15% RSD | 6.2% RSD | |

| 800 | ≤15% RSD | 5.4% RSD | |

| Accuracy (Recovery) | 10 | 85-115% | 104.5% |

| 100 | 85-115% | 97.8% | |

| 800 | 85-115% | 101.2% | |

| Linearity Range | 5 - 1000 ng/mL | r² ≥ 0.99 | 0.998 |

Application in Complex Biological Matrices

Quantifying analytes in complex biological matrices such as plasma, serum, or urine presents significant challenges due to the presence of numerous interfering endogenous components like proteins, salts, and lipids. nih.govmdpi.com Therefore, effective sample preparation is a critical first step to isolate the target analyte and minimize matrix effects. chromatographyonline.combiotage.com

Common sample preparation techniques for biological fluids include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent, such as acetonitrile, is added to the sample to denature and precipitate proteins. biotage.comchromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent material while interferences are washed away. The purified analyte is then eluted with a suitable solvent. chromatographyonline.com

For a polar compound like this compound, a combination of these techniques might be employed to achieve the necessary cleanliness for sensitive LC-MS/MS analysis. The presence of the hydroxyl group may also lead to conjugation (e.g., glucuronidation) in vivo, and enzymatic hydrolysis might be required to measure the total concentration of the compound. dphen1.comnih.gov A study on the determination of cyanide and alpha-hydroxynitriles in plasma provides a relevant framework for how such an analysis could be approached. acs.org The development of a robust analytical method requires careful optimization of both the sample preparation and the instrumental analysis to overcome challenges like low recovery and ion suppression in the mass spectrometer.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalysts

The pursuit of more efficient and sustainable methods for the synthesis of 3-Hydroxypentanedinitrile is an active area of research. Innovations in synthetic chemistry and biocatalysis are paving the way for greener and more economically viable production routes.

Development of More Sustainable and Environmentally Friendly Synthesis Methods.

Traditional chemical synthesis often relies on harsh reaction conditions, toxic reagents, and volatile organic solvents, contributing to environmental concerns. mdpi.com Modern research focuses on developing "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. For this compound, this involves exploring alternative solvents, such as water or bio-based solvents, and employing catalysts that can operate under milder conditions. mdpi.commdpi.com The use of reagents like hydrogen peroxide as an oxidant is also being investigated as it produces water as a benign byproduct. google.com The goal is to design a synthesis route with a low E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. mdpi.com

Discovery of New Biocatalysts with Enhanced Specificity and Activity.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods. openbiotechnologyjournal.com Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and are biodegradable. nih.gov For the synthesis and transformation of nitriles like this compound, nitrilases are of particular interest. openbiotechnologyjournal.comd-nb.info These enzymes can hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia in a single step. nih.govacsgcipr.org

Research is focused on discovering new nitrilases from diverse microbial sources with improved substrate specificity for dinitriles, enhanced activity, and greater stability under industrial process conditions. d-nb.info Techniques such as genome mining and metagenomic screening are being employed to identify novel biocatalysts. Furthermore, protein engineering and directed evolution are used to tailor the properties of known enzymes to enhance their performance in the synthesis of valuable chemical intermediates. nih.gov The application of these biocatalysts can lead to the production of chiral compounds from dinitriles with high enantiomeric excess. nih.govresearchgate.net

Table 1: Comparison of Conventional Catalysis and Biocatalysis for Nitrile Conversion

| Feature | Conventional Catalysis | Biocatalysis (e.g., Nitrilases) |

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (near ambient temperature/pressure, neutral pH) mdpi.com |

| Solvents | Often organic solvents | Primarily aqueous media |

| Selectivity | Can be low, leading to byproducts | High (chemo-, regio-, and enantioselective) nih.gov |

| Environmental Impact | Can generate significant waste | Generally lower environmental impact, biodegradable catalysts openbiotechnologyjournal.com |

| Catalyst Source | Often based on heavy metals | Renewable (microorganisms, plants) d-nb.info |

Integration of Flow Chemistry with this compound Synthesis.

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis where reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and easier scalability. uc.pteuropa.eu

The integration of flow chemistry into the synthesis of this compound can lead to higher yields, improved product purity, and reduced reaction times. flinders.edu.au The small reactor volumes in flow systems allow for the safe handling of potentially hazardous reagents and intermediates. nih.gov Furthermore, flow reactors can be readily automated and integrated with in-line purification and analysis techniques, enabling a more streamlined and efficient manufacturing process. flinders.edu.au The modular nature of flow systems also allows for the straightforward implementation of multi-step synthetic sequences. flinders.edu.auresearchgate.net

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new, more efficient ones. This involves detailed studies of reaction kinetics, thermodynamics, and the factors that control stereoselectivity.

Detailed Kinetic and Thermodynamic Studies of Key Reactions.

Chemical kinetics is the study of reaction rates and the factors that influence them. youtube.comyoutube.com For the synthesis of this compound, kinetic studies can provide valuable information about the reaction mechanism, including the identification of rate-determining steps and the influence of catalyst concentration, substrate concentration, and temperature on the reaction rate. youtube.com This information is essential for optimizing reaction conditions to maximize product yield and minimize reaction time.

Thermodynamic studies, on the other hand, provide insights into the energy changes that occur during a reaction, including the enthalpy and entropy of reaction. This information can be used to determine the feasibility of a reaction and to predict the position of the chemical equilibrium. By understanding the thermodynamics of the key reactions involved in the synthesis of this compound, researchers can identify conditions that favor product formation.

Table 2: Key Parameters in Kinetic and Thermodynamic Studies

| Parameter | Description | Significance |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | A larger rate constant indicates a faster reaction. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower activation energy leads to a faster reaction rate. |

| Enthalpy of Reaction (ΔH) | The change in heat content of a system during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of a system during a reaction. | Contributes to the overall spontaneity of a reaction. |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to predict the spontaneity of a process. | A negative value of ΔG indicates a spontaneous reaction. |

Investigation of Stereoselective Control at the Molecular Level.

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. In many applications, particularly in the pharmaceutical industry, only one enantiomer is biologically active. Therefore, the ability to control the stereochemistry of the synthesis is of paramount importance. mdpi.com

Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other. rsc.org This can be achieved through the use of chiral catalysts, chiral auxiliaries, or enzymes that exhibit high enantioselectivity. mdpi.com Understanding the mechanism of stereoselective control at the molecular level involves studying the three-dimensional interactions between the substrate, the catalyst, and the reagents. Computational modeling and advanced spectroscopic techniques are often used to elucidate the transition state structures that lead to the preferential formation of one enantiomer. A deeper understanding of these interactions will enable the rational design of more effective chiral catalysts and synthetic strategies for the production of enantiomerically pure this compound.

Understanding Enzyme Promiscuity and Evolution

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary biological function, is a cornerstone of evolutionary innovation. mdpi.comnih.gov This phenomenon is believed to be a key driver in the evolution of new enzymatic functions. mdpi.commdpi.com Enzymes are not perfectly specific; they often possess latent activities for other reactions, which, under new selective pressures, can be enhanced to become a new primary function. nih.gov

A relevant area of study is the evolution of hydroxynitrile lyases (HNLs) from the α/β-hydrolase-fold superfamily, which also includes esterases. nih.govgoogle.com Research involving the reconstruction of ancestral enzymes has shown that these ancient proteins were likely more promiscuous than their modern, more specialized descendants. google.comnih.gov For instance, ancestral esterases demonstrated a greater capacity to catalyze lyase reactions, and ancestral HNLs were more adept at ester hydrolysis compared to their contemporary counterparts. nih.gov One particularly promiscuous ancestral enzyme, HNL1, was capable of catalyzing both hydrolysis and lyase reactions across a variety of substrates. nih.govnih.gov

This evolutionary concept is directly applicable to enzymes that interact with this compound (also known as 3-hydroxyglutaronitrile or 3-HGN). A key industrial process involving this compound is its desymmetrization using a nitrilase enzyme. This reaction is a critical step in synthesizing a chiral intermediate for Atorvastatin. The ability of a nitrilase to act on a meso-dinitrile like 3-HGN is a prime example of an evolutionarily refined catalytic activity. Future research could focus on exploring the promiscuous origins of such nitrilases. By studying the broader substrate scope of related enzymes and reconstructing their evolutionary history, scientists may uncover the molecular adaptations that led to efficient catalysis on the 3-HGN scaffold. This understanding could, in turn, guide the directed evolution of novel biocatalysts with enhanced activity, selectivity, or stability for industrial applications.

Expanded Applications in Materials Science and Medicinal Chemistry

The unique chemical structure of this compound, featuring two nitrile groups and a central hydroxyl group, makes it a valuable building block for a range of applications.

Polymer Synthesis utilizing this compound as a Monomer

A monomer is a small, repeating chemical unit that joins together to form a polymer. The process of joining these monomers is called polymerization. This compound is recognized as a precursor for monomers used in the production of high-strength fibers. The presence of multiple reactive sites—the two nitrile groups and one hydroxyl group—allows for various polymerization strategies.

For example, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then participate in condensation polymerization reactions to form polyamides or polyesters. The hydroxyl group offers another site for esterification. This trifunctional nature could potentially lead to the formation of branched or cross-linked polymers with unique material properties. Anionic polymerization, which is effective for monomers with anion-stabilizing substituents like the cyano group, represents another possible route for polymer synthesis. Future research will likely focus on developing controlled polymerization techniques to synthesize novel polymers from 3-HGN, exploring their mechanical, thermal, and chemical properties for advanced material applications.

Design of Novel Therapeutics and Agrochemicals based on the this compound Scaffold